1,4-Dibromoadamantane

Übersicht

Beschreibung

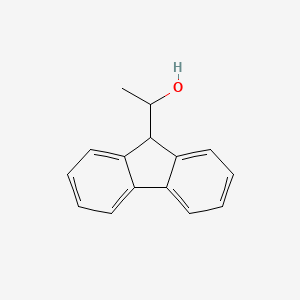

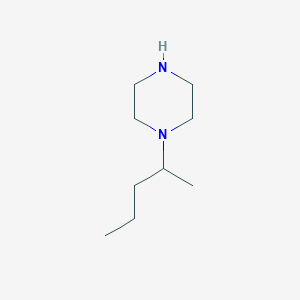

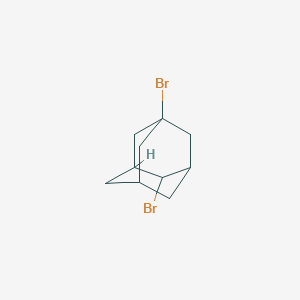

1,4-Dibromoadamantane is a chemical compound with the empirical formula C10H14Br2 . It is a mixture of cis and trans isomers . The CAS number for this compound is 52918-86-2 .

Synthesis Analysis

The synthesis of unsaturated adamantane derivatives, such as 1,4-Dibromoadamantane, involves various methods. One method involves the reaction of 1,3-dibromoadamantane with lithium in THF at room temperature . Another method involves a Friedel–Crafts reaction between cycloaliphatic 1,3-dibromadantane and aromatic hexaphenylbenzene .Molecular Structure Analysis

The molecular weight of 1,4-Dibromoadamantane is 294.03 . The SMILES string representation of its structure is BrC1C2CC3CC1CC(Br)(C3)C2 .Chemical Reactions Analysis

1,4-Dibromoadamantane can react with various compounds to form different products. For example, it can react with diphenylphosphide ions under photostimulation by the S RN 1 mechanism .Physical And Chemical Properties Analysis

1,4-Dibromoadamantane is a solid at room temperature with a melting point of 95-98 °C . Its molecular weight is 294.03 .Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Mechanisms

1,4-Dibromoadamantane has been studied for its reactions with nitromethane anions by the SRN1 mechanism. In research conducted by Santiago, Toledo, and Rossi (2003), the photostimulated reaction of 1,4-dibromoadamantane with −CH2NO2 anions in the presence of enolate anions of acetone resulted in the formation of monobromo-substitution products and a disubstitution product (Santiago, Toledo, & Rossi, 2003). This study contributes to the understanding of the reactivity and potential applications of 1,4-dibromoadamantane in organic synthesis.

Synthesis of Nanodiamonds

A notable application of 1,4-dibromoadamantane is in the synthesis of ultrasmall diamonds. Ekimov et al. (2019) reported the use of dibromoadamantane as a precursor for the mass synthesis of ultrasmall diamonds under high static pressure. The study highlighted that the formation of nanodiamonds from dibromoadamantane starts at a low temperature of 1000 K, providing a method for size-controlled synthesis of nanodiamonds (Ekimov et al., 2019).

Carbon Thin Films

Research has also explored the use of 1,4-dibromoadamantane in the preparation of carbon thin films. Shirafuji et al. (2009) utilized dibromoadamantane in plasma-enhanced chemical vapor deposition to create carbon thin films. The films prepared from dibromoadamantane exhibited higher thermal stability, hardness, and Young modulus compared to those from pure adamantane. This highlights the potential of 1,4-dibromoadamantane in the fabrication of advanced material coatings (Shirafuji et al., 2009).

Safety and Hazards

1,4-Dibromoadamantane should be handled with care. Avoid breathing its mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,4-dibromoadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Br2/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJZBMGMBABTDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404016 | |

| Record name | 1,4-dibromoadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dibromoadamantane | |

CAS RN |

39646-72-5 | |

| Record name | 1,4-dibromoadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide](/img/structure/B1587284.png)

![2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1587290.png)

![3A,3b,6a,6b-tetramethylcyclobuta[1,2-c:3,4-c']difuran-1,3,4,6(3aH,3bH,6aH,6bH)-tetraone](/img/no-structure.png)